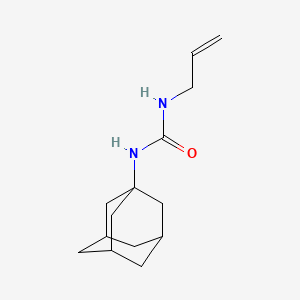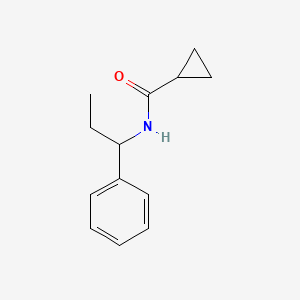
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, coupled with a tetrahydronaphthalenyl group, adding to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the xanthene core, which can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. The tetrahydronaphthalenyl group is then introduced via a Friedel-Crafts alkylation reaction, using an appropriate naphthalene derivative and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide: has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence.
Biology: Employed in the study of cellular processes, where its fluorescent properties help in imaging and tracking biological molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The xanthene core allows it to bind to certain proteins or nucleic acids, altering their function. This interaction can modulate various cellular pathways, making it a valuable tool in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Morpholinecarboxamide, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-(9CI)
- 2-(1,2,3,4-Tetrahydro-1-naphthalenyl)-1H-imidazole Hydrochloride
- Naphthalene, 1,2,3,4-tetrahydro-
Uniqueness
What sets N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide apart from these similar compounds is its unique combination of a xanthene core and a tetrahydronaphthalenyl group. This structural arrangement endows it with distinct fluorescent properties and a versatile chemical reactivity profile, making it particularly valuable in applications requiring precise molecular interactions and imaging capabilities.
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c26-24(25-20-13-7-9-16-8-1-2-10-17(16)20)23-18-11-3-5-14-21(18)27-22-15-6-4-12-19(22)23/h1-6,8,10-12,14-15,20,23H,7,9,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADVELYBXHPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-Benzodioxol-5-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278266.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-1-naphthylurea](/img/structure/B4278300.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B4278302.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
![6-({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278315.png)
![N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4278327.png)
![N-[2-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4278341.png)

![N-[1-(2,4-dimethylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4278360.png)
![1-BENZOTHIOPHEN-3-YL[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4278361.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxybutanamide](/img/structure/B4278376.png)
